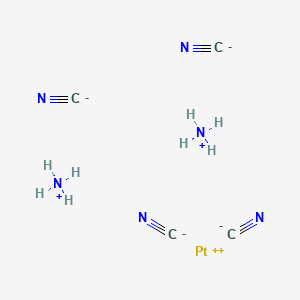
Ammonium platinous cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium platinous cyanide is a chemical compound with the formula (NH₄)₂[Pt(CN)₄]. It is known for its unique properties and applications in various fields, including chemistry and industry. This compound is a coordination complex of platinum and cyanide ions, and it is often used in research and industrial processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium platinous cyanide can be synthesized through several methods. One common method involves the reaction of platinum(II) chloride with ammonium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PtCl}_2 + 2 \text{NH}_4\text{CN} \rightarrow (NH₄)₂[Pt(CN)₄] + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium platinous cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum complexes.
Reduction: It can be reduced to yield platinum metal or other lower oxidation state complexes.
Substitution: The cyanide ligands can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like chloride, bromide, or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce elemental platinum.
Applications De Recherche Scientifique
Ammonium platinous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in electroplating and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which ammonium platinous cyanide exerts its effects involves the interaction of the cyanide ligands with various molecular targets. The cyanide ions can bind to metal centers, altering their reactivity and stability. In biological systems, cyanide can inhibit enzymes by binding to the iron in cytochrome c oxidase, disrupting cellular respiration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium cyanide (KCN): A highly toxic compound used in gold mining and electroplating.
Sodium cyanide (NaCN): Similar to potassium cyanide, used in industrial processes.
Platinum(II) cyanide (Pt(CN)₂): Another platinum-cyanide complex with different properties and applications.
Uniqueness
Ammonium platinous cyanide is unique due to its specific coordination structure and the presence of ammonium ions. This gives it distinct properties compared to other cyanide compounds, such as enhanced stability and reactivity in certain reactions.
Propriétés
Numéro CAS |
562-79-8 |
|---|---|
Formule moléculaire |
C4H8N6Pt |
Poids moléculaire |
335.23 g/mol |
Nom IUPAC |
diazanium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2H3N.Pt/c4*1-2;;;/h;;;;2*1H3;/q4*-1;;;+2/p+2 |
Clé InChI |
YRFLKRFQCOXILO-UHFFFAOYSA-P |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


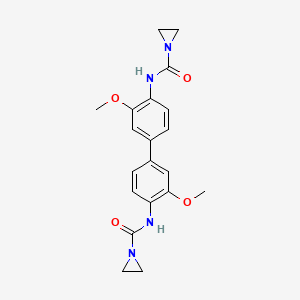
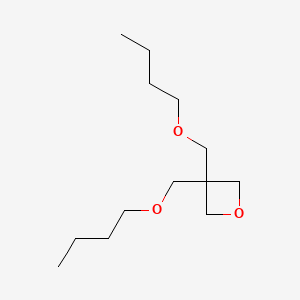
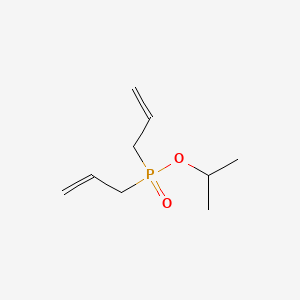
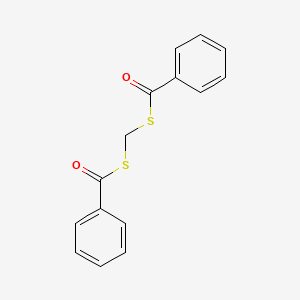
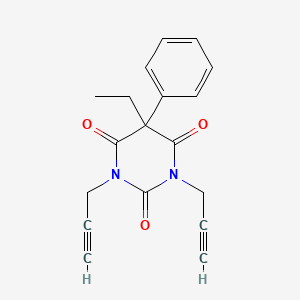
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
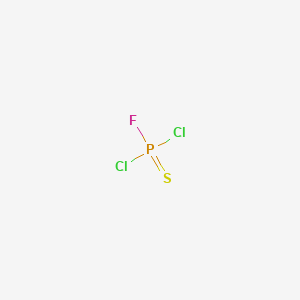
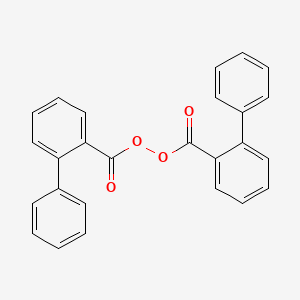
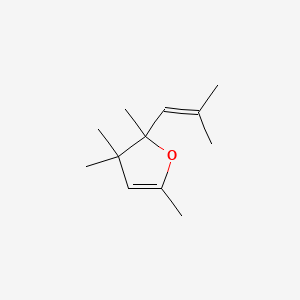

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)

![Cyclohepta[f]indene](/img/structure/B14747578.png)

